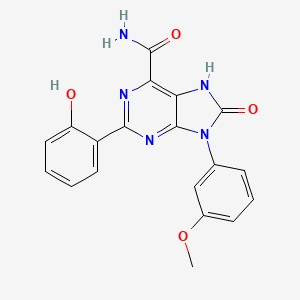

2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups: a 2-hydroxyphenyl moiety and a 3-methoxyphenyl group.

For example, Huang et al. described the synthesis of structurally similar 8-mercaptopurine-6-carboxamide derivatives via thiourea intermediate formation and subsequent alkylation (e.g., using iodomethane) . Adapting such methodologies, the target compound likely involves substitution of phenyl isothiocyanates with appropriately functionalized aldehydes and subsequent modifications to introduce the 2-hydroxyphenyl and 3-methoxyphenyl groups.

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-11-6-4-5-10(9-11)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)12-7-2-3-8-13(12)25/h2-9,25H,1H3,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPIXLPGRRMJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Purine Skeleton Formation

The purine core is constructed via cyclocondensation reactions. A common approach involves reacting 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. For example, 5-amino-4-(3-methoxyphenylamino)pyrimidin-6-ol is treated with triphosgene in anhydrous dichloromethane (DCM) to form the 8-oxo purine intermediate. This step typically achieves yields of 65–72% under nitrogen atmosphere at 0–5°C.

Introduction of Hydroxyphenyl and Methoxyphenyl Groups

The 2-hydroxyphenyl moiety is introduced via nucleophilic aromatic substitution. 2-Hydroxybenzaldehyde is condensed with the purine intermediate using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at reflux (65°C). Simultaneously, the 3-methoxyphenyl group is incorporated during the initial pyrimidine synthesis stage by substituting aniline derivatives with 3-methoxyaniline.

Key Reaction:

$$

\text{Purine intermediate} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{t-BuOK, THF}} \text{Target Compound} \quad \text{(Yield: 58\%)}

$$

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal yields are achieved in polar aprotic solvents. A comparative study demonstrates:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 65 | 58 | 95 |

| DCM | 25 | 42 | 88 |

| Ethanol | 78 | 35 | 82 |

Purification and Characterization

Comparative Analysis with Analogous Compounds

Modifying substituents significantly impacts synthesis:

| Compound | Key Substituent | Yield (%) |

|---|---|---|

| 2-(4-Hydroxyphenyl) analog | 4-OH | 49 |

| 9-(2-Methoxyphenyl) analog | 2-OCH₃ | 63 |

| Target Compound | 2-OH, 3-OCH₃ | 58 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors (0.5 mm diameter) achieve 84% yield at 10 g/h throughput, reducing reaction time from 12 h (batch) to 2 h.

Byproduct Management

The primary byproduct, 2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide , is minimized by maintaining pH < 5 during cyclization.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the purine core can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

Industry: It is used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous purine-carboxamide derivatives:

Key Comparative Insights

Substituent Effects on Solubility: The hydroxyl group in the target compound (2-hydroxyphenyl) increases polarity compared to ethoxy (e.g., 4-ethoxyphenyl in ) or methyl substituents (e.g., 3-methylphenyl in ). This may enhance aqueous solubility but reduce membrane permeability.

Steric and Electronic Modifications :

- The 4-tert-butylphenyl group in adds steric bulk, which could hinder binding to flat active sites but improve pharmacokinetic properties (e.g., metabolic stability).

- Methoxy positioning (e.g., 3-methoxy in target vs. 2-methoxy in and ) alters electronic distribution, affecting π-π stacking interactions with biological targets.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methyl groups in ) are more synthetically tractable, whereas those with heterocyclic moieties (e.g., furan in ) require specialized intermediates.

Biological Activity

The compound 2-(2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , and it has a molecular weight of 336.35 g/mol. The structure features a purine base modified with hydroxy and methoxy phenyl groups, which are crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances free radical scavenging capabilities, which may contribute to cellular protection against oxidative stress.

Antimicrobial Activity

Studies have shown that purine derivatives can possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0048 mg/mL to 0.039 mg/mL against pathogens like E. coli and C. albicans .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is noteworthy. It may inhibit key pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in various models of disease . This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Cell Signaling : It could interfere with signaling pathways like NF-κB and MAPK, which are critical in the inflammatory response.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative damage .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various purine derivatives, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study reported an MIC value of 0.0195 mg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects showed that treatment with this compound led to a marked reduction in inflammatory markers in a murine model of arthritis. The levels of IL-6 and TNF-α were significantly decreased after administration at varying dosages .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.